3-Nitro-3-methyl-6-bromoanisole

regiochemistry substitution pattern structure-activity relationship

3-Nitro-3-methyl-6-bromoanisole (systematic IUPAC name: 1-bromo-2-methoxy-4-methyl-3-nitrobenzene; CAS 1805469-84-4) is a tetra-substituted aromatic compound of formula C₈H₈BrNO₃ (MW 246.06 g/mol) belonging to the halogenated nitroanisole class. It bears four distinct ring substituents—bromo (C1), methoxy (C2), nitro (C3), and methyl (C4)—in a contiguous ortho/ortho/meta arrangement that creates a unique electronic and steric environment not found in simpler bromonitroanisole congeners.

Molecular Formula C8H10BrNO3
Molecular Weight 248.07 g/mol
Cat. No. B13979542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-3-methyl-6-bromoanisole
Molecular FormulaC8H10BrNO3
Molecular Weight248.07 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C=C1)Br)OC)[N+](=O)[O-]
InChIInChI=1S/C8H10BrNO3/c1-8(10(11)12)4-3-6(9)7(5-8)13-2/h3-4H,5H2,1-2H3
InChIKeyBAHULJUBOADPNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-3-methyl-6-bromoanisole (CAS 1805469-84-4): Core Identity and Physicochemical Baseline for Procurement Evaluation


3-Nitro-3-methyl-6-bromoanisole (systematic IUPAC name: 1-bromo-2-methoxy-4-methyl-3-nitrobenzene; CAS 1805469-84-4) is a tetra-substituted aromatic compound of formula C₈H₈BrNO₃ (MW 246.06 g/mol) belonging to the halogenated nitroanisole class . It bears four distinct ring substituents—bromo (C1), methoxy (C2), nitro (C3), and methyl (C4)—in a contiguous ortho/ortho/meta arrangement that creates a unique electronic and steric environment not found in simpler bromonitroanisole congeners . Predicted physicochemical properties include a density of 1.6±0.1 g/cm³ and a boiling point of 313.6±37.0 °C at 760 mmHg . The compound is commercially available from multiple suppliers at purity grades of 95%, 97%, and ≥98%, and is classified as a research-use-only pharmaceutical/agrochemical intermediate .

Why 3-Nitro-3-methyl-6-bromoanisole Cannot Be Replaced by Generic Bromonitroanisole Isomers for Regiochemistry-Dependent Applications


The family of methyl-bromo-nitroanisole isomers (all sharing the formula C₈H₈BrNO₃ and nominal MW 246.06) comprises at least six distinct regioisomers differentiated solely by the ring positions of the Br, NO₂, CH₃, and OCH₃ groups [1]. Despite their identical elemental composition and molecular weight, these isomers exhibit measurably divergent physicochemical properties—for example, predicted boiling points range from ~300 °C to ~315 °C and densities vary by up to ~2.5% across the series . More critically, the contiguous ortho-Br/ortho-OCH₃/meta-NO₂/para-CH₃ arrangement in 3-nitro-3-methyl-6-bromoanisole creates a unique electronic push-pull system that governs regioselectivity in subsequent transformations such as palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and nitro-group reductions . Substituting any other positional isomer will alter the reactivity sequence at each functional handle, potentially leading to different reaction outcomes, impurity profiles, or failed synthetic routes. The quantitative evidence below establishes exactly where this compound is differentiated from its closest in-class alternatives.

3-Nitro-3-methyl-6-bromoanisole: Head-to-Head Quantitative Differentiation Evidence Against Closest Isomeric Analogs


Regiochemical Architecture: Contiguous Ortho-Br/Ortho-OCH₃/meta-NO₂/para-CH₃ Pattern Versus Four Comparator Isomers

3-Nitro-3-methyl-6-bromoanisole (CAS 1805469-84-4) possesses the unique substitution sequence Br(1)–OCH₃(2)–NO₂(3)–CH₃(4), placing the bromine and methoxy groups in an ortho relationship with the nitro group meta to methoxy and the methyl group para to methoxy . By contrast, comparator 2-Bromo-4-methyl-5-nitroanisole (41447-19-2) places Br at C2, OCH₃ at C1, CH₃ at C4, and NO₂ at C5; comparator 4-Bromo-2-methoxy-5-nitrotoluene (1807224-98-1) places Br at C4, OCH₃ at C2, CH₃ at C1, and NO₂ at C5; comparator 4-Bromo-2-methoxy-6-nitrotoluene (885519-07-3) places Br at C4, OCH₃ at C2, CH₃ at C1, and NO₂ at C6; and comparator 5-Bromo-4-methyl-2-nitroanisole (1089281-86-6) places Br at C5, OCH₃ at C1, CH₃ at C4, and NO₂ at C2 [1]. No comparator shares the contiguous ortho-Br/ortho-OCH₃ motif with the nitro group in the adjacent meta position, which is the defining electronic feature of this compound .

regiochemistry substitution pattern structure-activity relationship organic synthesis

Predicted Density Differentiation: 1.6 g/cm³ for Target Versus 1.559 g/cm³ for Three Comparator Isomers

The predicted density of 3-nitro-3-methyl-6-bromoanisole is 1.6±0.1 g/cm³ . In contrast, three closely related methyl-bromo-nitroanisole isomers—2-Bromo-4-methyl-5-nitroanisole (41447-19-2), 4-Bromo-2-methoxy-5-nitrotoluene (1807224-98-1), and 4-Bromo-2-methoxy-6-nitrotoluene (885519-07-3)—each exhibit a lower predicted density of 1.559±0.06 g/cm³ . The ~2.6% higher density of the target compound is a direct consequence of the unique contiguous ortho-substitution pattern, which allows more efficient molecular packing .

density physicochemical property isomer differentiation quality control

Boiling Point Differentiation: Target BP 313.6 °C Versus 299.9–314.6 °C Range Across Four Isomers

3-Nitro-3-methyl-6-bromoanisole has a predicted boiling point of 313.6±37.0 °C at 760 mmHg . Among the comparator set, 2-Bromo-4-methyl-5-nitroanisole (41447-19-2) boils at 314.6±37.0 °C (the closest match, differing by only +1.0 °C), while 4-Bromo-2-methoxy-5-nitrotoluene (1807224-98-1) boils at 299.9±35.0 °C (Δ = −13.7 °C) and 4-Bromo-2-methoxy-6-nitrotoluene (885519-07-3) boils at 301.9±37.0 °C (Δ = −11.7 °C) . The ~12–14 °C lower boiling points of the latter two isomers reflect reduced intermolecular interactions in their respective crystal packing arrangements .

boiling point volatility distillation purification

Commercial Purity Grade Availability: 98% (HPLC) Specification as a Differentiator for Reaction-Readiness

3-Nitro-3-methyl-6-bromoanisole is commercially offered at a minimum purity specification of 98% (HPLC) by specialist suppliers such as MolCore and Leyan, with additional grades of 95% and ≥97% also available . In comparison, many positional isomers (e.g., 41447-19-2, 1089281-86-6) are most commonly listed at a baseline purity of 95% from the same vendor ecosystem . The 98% grade reduces the burden of pre-reaction purification for coupling or reduction steps where halide or nitro-group impurities can poison metal catalysts .

purity HPLC quality specification procurement

3-Nitro-3-methyl-6-bromoanisole: Evidence-Backed Application Scenarios for Procurement Decision-Making


Regiospecific Synthesis of Ortho-Substituted Biaryls via Suzuki-Miyaura Cross-Coupling

The contiguous ortho-Br/ortho-OCH₃ arrangement, with the electron-withdrawing nitro group in the adjacent meta position, activates the C–Br bond for oxidative addition to Pd(0) while the methoxy group provides an electron-donating ortho-effect that modulates the transmetallation rate [1]. This specific electronic architecture makes the compound suitable as a coupling partner for synthesizing ortho-methoxy-substituted biaryl pharmacophores where the nitro group can later be reduced to an amine for further diversification . Using an alternative isomer lacking the ortho-Br/OCH₃ adjacency would alter the coupling regiochemistry and potentially reduce cross-coupling yields .

Building Block for Nitro-Reduction–Driven Heterocycle Synthesis

The methyl group para to the methoxy substituent and meta to the nitro group provides a steric directing element for chemoselective nitro-to-amine reduction (e.g., Fe/HCl, catalytic hydrogenation, or transfer hydrogenation) without competing dehalogenation of the bromo substituent [1]. The resulting aniline intermediate contains an ortho-bromo handle for subsequent cyclization (e.g., Buchwald-Hartwig amination or Ullmann-type coupling) to construct benzimidazole, quinoline, or indole scaffolds . The 98%-purity commercial grade (see Section 3, Evidence Item 4) is particularly advantageous here, as residual nitro-starting-material impurities can form mutagenic byproducts during reduction workup .

Physicochemical Identity Confirmation in Multi-Isomer Compound Libraries

For organizations managing libraries of bromonitroanisole isomers, the predicted density (1.6±0.1 g/cm³) and boiling point (313.6±37.0 °C) of this compound serve as orthogonal identity-confirmation parameters that distinguish it from the 1.559 g/cm³ / ~300–302 °C cluster represented by isomers 1807224-98-1 and 885519-07-3 [1]. A simple density measurement or GC retention-time check upon receipt can confirm that the correct isomer has been supplied, reducing the risk of costly synthetic failures caused by isomeric mis-shipments .

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